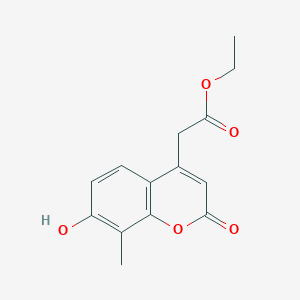
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the coumarin ring structure. The reaction conditions often require controlled temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 2-hydroxy derivatives .
Applications De Recherche Scientifique
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate include:
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl coumarin-3-carboxylate: Another coumarin derivative with a carboxylate group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92191-22-5 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
ethyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-3-18-12(16)6-9-7-13(17)19-14-8(2)11(15)5-4-10(9)14/h4-5,7,15H,3,6H2,1-2H3 |
Clé InChI |
KIQDMHBVZLXHET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



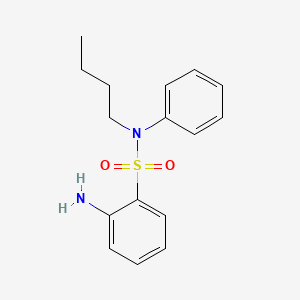
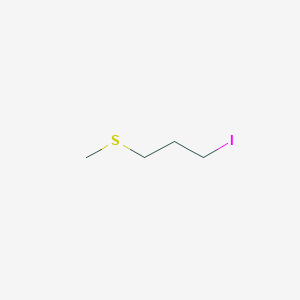


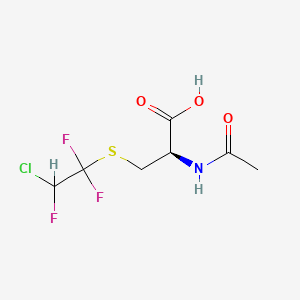
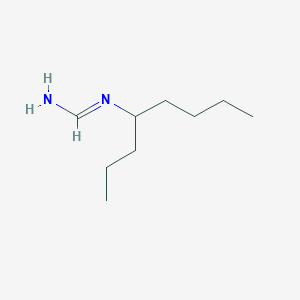
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
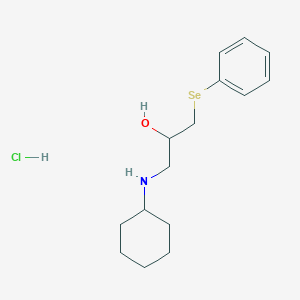
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
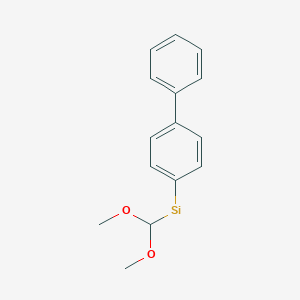
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
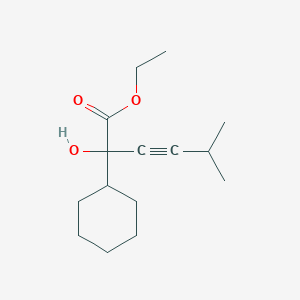
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
